N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-12-6-9-16-17(10-12)23-19(20-16)21-18(22)15-8-7-13-4-2-3-5-14(13)11-15/h6-11H,2-5H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIBNNYOIVQUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has shown promise in biological studies, particularly in the development of new antimicrobial and anticancer agents
Medicine: Due to its unique structure, it has potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent
Industry: It can be used in the development of new materials, such as fluorescence materials and electroluminescent devices
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The benzothiazole moiety is known to interact with various biological targets, including DNA, proteins, and enzymes, which can result in antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
N-(6-Trifluoromethylbenzothiazol-2-yl) Derivatives
highlights analogs where the 6-methyl group on the benzothiazole is replaced with a trifluoromethyl (CF₃) group. For example, N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide exhibits enhanced electronic properties due to the strong electron-withdrawing CF₃ group. This substitution likely increases metabolic stability and binding affinity to hydrophobic enzyme pockets compared to the methyl group in the target compound .
N-(4-Methylbenzothiazol-2-yl) Derivatives
In , the compound N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride features a 4-methylbenzothiazole group. The positional isomerism (4-methyl vs. 6-methyl) may alter steric interactions in biological targets. The additional diethylaminoethyl side chain in this analog improves water solubility via protonation, making it suitable for pharmaceutical formulations as a hydrochloride salt .
Variations in the Amide-Linked Substituent
Azabicyclo and Quinuclidinyl Groups
and describe compounds with distinct bicyclic substituents. N-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide () replaces the benzothiazole with an azabicyclo group, which may enhance selectivity for neurological targets like nicotinic acetylcholine receptors . Meanwhile, N-(quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide () exhibits acute oral toxicity (H302) and respiratory irritation (H335), suggesting that the quinuclidinyl group introduces safety concerns absent in the methylbenzothiazole derivative .
Sulfonamide vs. Carboxamide Functionality
lists N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, where the carboxamide is replaced with a sulfonamide. Sulfonamides generally exhibit higher acidity and hydrogen-bonding capacity, which could influence target binding or pharmacokinetics compared to carboxamides .
Melting Points and Stability
The quinuclidinyl derivative in has a melting point of 157–159°C, while trifluoromethylbenzothiazole derivatives () likely have higher melting points due to increased molecular rigidity. The target compound’s methyl group may lower melting points compared to CF₃ analogs, enhancing solubility .
Toxicity and Handling
The quinuclidinyl compound () requires stringent safety measures (e.g., respiratory protection, H319 eye irritation), whereas benzothiazole derivatives like the target compound may have milder profiles. However, insufficient data exist for the target compound’s toxicity, necessitating further study .
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C20H23N3O2S
Molecular Weight: 397.5 g/mol
IUPAC Name: this compound
The compound features a benzothiazole moiety linked to a tetrahydronaphthalene structure via an amide bond. This unique configuration contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways: It may influence signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Properties: The compound exhibits activity against various bacterial and fungal strains.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
-
Antitumor Activity:
A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. -
Anti-inflammatory Effects:
Research indicated that this compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential use in treating inflammatory diseases. -
Antimicrobial Efficacy:
In vitro assays revealed that the compound exhibited notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Additionally, it showed antifungal properties against Candida albicans.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (hexane:ethyl acetate 8:2) .
- Optimize stoichiometry to minimize byproducts (e.g., unreacted starting materials).
How can reaction yields be optimized for copper-catalyzed 1,3-dipolar cycloaddition in related carboxamide syntheses?
Advanced Research Question
For analogous compounds (e.g., triazole-linked carboxamides), yields depend on:
Basic Research Question
- ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–8.4 ppm), methyl groups (δ 2.4–2.6 ppm), and amide NH (δ ~10.8 ppm) in DMSO-d₆ .
- IR Spectroscopy : Identify C=O (1670–1680 cm⁻¹), C-N (1300–1340 cm⁻¹), and aromatic C=C (1580–1600 cm⁻¹) stretches .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydronaphthalene moiety.
How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Advanced Research Question
- X-ray Diffraction : Use SHELXL for refinement. Key parameters:
- Challenges :
What in vivo models are suitable for evaluating this compound’s pharmacological activity?
Advanced Research Question
- Animal Models :
- Contradictions :
- Discrepancies between in vitro IC₅₀ (µM range) and in vivo efficacy may arise from poor blood-brain barrier penetration .
How should researchers address contradictory bioassay results for this compound?
Advanced Research Question
- Validation Steps :
- Replicate assays in triplicate with blinded controls.
- Test against isogenic cell lines to rule off-target effects.
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
- Troubleshooting :
What computational strategies support structure-activity relationship (SAR) studies?
Advanced Research Question
- Molecular Docking :
- Use AutoDock Vina to model interactions with benzothiazole-binding pockets (e.g., kinase ATP sites).
- Prioritize substituents at the 6-methyl position for steric compatibility .
- QSAR Models :
- Train on IC₅₀ data from analogs (e.g., 5,6,7,8-tetrahydronaphthalene derivatives) to predict logP and solubility .
Basic Research Question
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (NIOSH P95) if airborne dust forms .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .
- Toxicity Data :
How can ecological risks be assessed given limited environmental data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
